5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid
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Overview
Description
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 5th position and a 4-fluorobenzyl group attached via an oxygen atom at the 2nd position of the benzoic acid core
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound might be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chlorosalicylic acid and 4-fluorobenzyl alcohol.
Esterification: The 5-chlorosalicylic acid is esterified with 4-fluorobenzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding quinones or reduced to form alcohols.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid.
Amidation: Reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohols.
Esterification: Formation of esters.
Amidation: Formation of amides.
Scientific Research Applications
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid
- 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid
- 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
Uniqueness
5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid is unique due to the specific positioning of the chloro and fluoro groups, which confer distinct chemical and biological properties. The presence of the 4-fluorobenzyl group enhances its lipophilicity and membrane permeability, making it more effective in certain biological applications compared to its analogs.
Properties
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIHIQSGPAOFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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